N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
Overview
Description
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H10F2N2O2S and its molecular weight is 296.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.04310506 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of these kinases can alter various signaling pathways within the cell. For example, this compound has been found to interact with cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), leading to changes in cell cycle regulation and metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound can lead to the stabilization and accumulation of β-catenin, a key protein in the Wnt pathway, thereby promoting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of protein kinases, inhibiting their activity. This inhibition can prevent the phosphorylation of downstream targets, leading to alterations in cellular signaling and function. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cell signaling and metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific signaling pathways and promoting cell survival. At higher doses, it can cause toxic or adverse effects, such as cell death or tissue damage. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with GSK-3 can influence glycogen metabolism and glucose homeostasis. Additionally, this compound may impact lipid metabolism and energy production by modulating the activity of other metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Studies have shown that this compound can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Its localization to other organelles, such as mitochondria or the endoplasmic reticulum, can also affect cellular metabolism and signaling pathways .
Properties
IUPAC Name |
N-[2-(3,4-difluoroanilino)-2-oxoethyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-9-4-3-8(6-10(9)15)17-12(18)7-16-13(19)11-2-1-5-20-11/h1-6H,7H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYVBYZBANVYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.